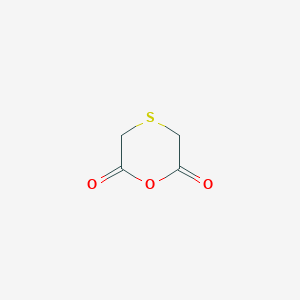

1,4-Oxathiane-2,6-dione

説明

特性

IUPAC Name |

1,4-oxathiane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIUAPMWDSRBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186306 | |

| Record name | Thiodiglycolic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3261-87-8 | |

| Record name | 1,4-Oxathiane-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3261-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodiglycolic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003261878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3261-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodiglycolic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Oxathiane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Oxathiane-2,6-dione chemical properties and structure

An In-depth Technical Guide to 1,4-Oxathiane-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Oxathiane-2,6-dione, also widely known as thiodiglycolic anhydride (B1165640), is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a six-membered ring containing both an oxygen and a sulfur atom along with two carbonyl groups, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility for professionals in research and drug development.

Chemical Structure and Identification

1,4-Oxathiane-2,6-dione is the cyclic anhydride of 2,2'-thiodiacetic acid. The presence of the sulfur atom and the anhydride functionality imparts specific reactivity to the molecule, making it a valuable reagent in various chemical transformations.[1] Its structural and identifying information is summarized below.

| Identifier | Value |

| IUPAC Name | 1,4-oxathiane-2,6-dione[2] |

| Synonyms | Thiodiglycolic anhydride, 2,2'-Thiodiacetic acid anhydride[3][4] |

| CAS Number | 3261-87-8[2] |

| Molecular Formula | C₄H₄O₃S[5] |

| Molecular Weight | 132.14 g/mol [5] |

| Canonical SMILES | C1C(=O)OC(=O)CS1[2] |

| InChI | InChI=1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2[2] |

| InChIKey | RIIUAPMWDSRBSH-UHFFFAOYSA-N[2] |

Physicochemical Properties

The compound is typically a white to off-white crystalline solid at room temperature and is known to be sensitive to moisture.[4] It is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[4]

| Property | Value |

| Physical Form | White to off-white solid, fine crystals[4][5] |

| Melting Point | 94 °C |

| Boiling Point | 341.8 °C at 760 mmHg |

| 158-159 °C at 12 Torr[4] | |

| Density | 1.468 g/cm³ (Predicted)[4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol)[4] |

| Sensitivity | Moisture Sensitive[4] |

Spectroscopic Data

| Technique | Data Availability |

| ¹H NMR, ¹³C NMR | Data available from commercial suppliers such as Ambeed and BLD Pharm.[6] |

| Mass Spectrometry | GC-MS data is available in the NIST Mass Spectrometry Data Center via PubChem (CID 137871).[2] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra are available from SpectraBase via PubChem (CID 137871).[2] |

Synthesis and Reactivity

Experimental Protocol: Synthesis from 2,2'-Thiodiacetic Acid

A common and high-yielding method for the synthesis of 1,4-Oxathiane-2,6-dione is the dehydration of its corresponding dicarboxylic acid using a dehydrating agent like acetic anhydride.[4]

Materials:

-

2,2'-Thiodiacetic acid (Thiodiglycolic acid)

-

Acetic anhydride

-

Ether (anhydrous)

-

50 mL round bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure: [4]

-

Accurately weigh 3.0 g of 2,2'-thiodiacetic acid and place it into a 50 mL round bottom flask.

-

Add 15 mL of acetic anhydride to the flask to serve as both the solvent and the dehydrating agent.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C using a heating mantle.

-

Maintain the mixture at reflux for 4 hours. The progress of the reaction can be monitored by techniques such as TLC or NMR if required.

-

Upon completion, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct via distillation under reduced pressure using a rotary evaporator.

-

To purify the product, add an appropriate amount of anhydrous ether to the residue and evaporate again. Repeat this ether addition and evaporation step 2-3 times to ensure complete removal of acetic acid traces.

-

The final product, 1,4-Oxathiane-2,6-dione, is obtained as a white solid powder.

-

Dry the product in a vacuum oven at 40 °C overnight. The reported yield for this procedure is 98.7%.

Reactivity and Applications

1,4-Oxathiane-2,6-dione serves as a key intermediate in the synthesis of various target molecules. Its anhydride nature makes it susceptible to nucleophilic attack, allowing for ring-opening reactions that can be exploited to build more complex structures.

-

Pharmaceutical Synthesis: It is a documented reagent in the synthesis of Erdosteine, a mucolytic agent.[3] It is also used to create scaffolds for SERT (serotonin transporter) inhibitors, which are valuable in the treatment of central nervous system (CNS) disorders.[4]

-

Heterocyclic Chemistry: As a cyclic anhydride, it can participate in reactions like the Castagnoli–Cushman reaction with imines to form functionalized lactams, which are important structures in medicinal chemistry.[7]

Biological Activity Context

While the broader class of 1,4-oxathiane (B103149) derivatives is known for significant biological activities, particularly as fungicides, specific data on the direct biological effects or signaling pathway interactions of 1,4-Oxathiane-2,6-dione itself is limited in current literature.[8] Its primary role in the life sciences is that of a synthetic precursor for building biologically active molecules rather than being an active agent itself.[3][4] Further investigation is required to determine if the molecule possesses any intrinsic biological properties.[3]

Safety and Handling

1,4-Oxathiane-2,6-dione is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. It is sensitive to moisture and should be stored in an inert atmosphere at room temperature.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Conclusion

1,4-Oxathiane-2,6-dione is a well-characterized and synthetically valuable heterocyclic compound. Its established physicochemical properties and straightforward, high-yield synthesis make it an accessible building block for researchers. While direct biological activity data is sparse, its utility as a precursor in the synthesis of pharmaceuticals like Erdosteine and potential CNS-active agents underscores its importance in drug discovery and development pipelines. This guide provides the core technical information necessary for its effective use in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Oxathiane-2,6-dione | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3261-87-8: 1,4-Oxathiane-2,6-dione | CymitQuimica [cymitquimica.com]

- 4. Thiodiglycolic Anhydride | 3261-87-8 [chemicalbook.com]

- 5. dovepress.com [dovepress.com]

- 6. 3261-87-8 | 1,4-Oxathiane-2,6-dione | Ketones | Ambeed.com [ambeed.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

Thiodiglycolic Anhydride: A Comprehensive Technical Guide

CAS Number: 3261-87-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiodiglycolic anhydride (B1165640), a versatile chemical intermediate with significant applications in the pharmaceutical industry. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in the synthesis of the mucolytic agent erdosteine (B22857) and as a building block for Serotonin (B10506) Transporter (SERT) inhibitors used in the management of central nervous system (CNS) disorders.

Chemical and Physical Properties

Thiodiglycolic anhydride is a white to off-white crystalline solid.[1] It is sensitive to moisture and should be stored in a dry, inert atmosphere at room temperature.[1] Its solubility is limited in methanol (B129727) and it is soluble in DMSO.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₃S | [2] |

| Molecular Weight | 132.14 g/mol | [2] |

| Melting Point | 94 °C | [3] |

| Boiling Point | 158-159 °C at 12 Torr | [1] |

| Density | 1.468 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO, Methanol (Sparingly) | [1] |

| SMILES | O=C1CSCC(=O)O1 | [1] |

| InChI | InChI=1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2 | [4] |

Spectroscopic Data

The structural characterization of Thiodiglycolic anhydride is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | - | - | Methylene protons adjacent to sulfur and carbonyl groups |

Infrared (IR) Spectroscopy

The IR spectrum of Thiodiglycolic anhydride is characterized by the presence of strong carbonyl stretching frequencies typical for an anhydride.

| Wavenumber (cm⁻¹) | Description |

| Specific peak values not detailed in search results; spectrum available in NIST WebBook | C=O stretching (asymmetric and symmetric) |

Mass Spectrometry

The mass spectrum of Thiodiglycolic anhydride provides confirmation of its molecular weight.

| m/z | Description |

| Specific m/z values not detailed in search results; spectrum available in NIST WebBook | Molecular ion peak and fragmentation pattern |

Experimental Protocols

Synthesis of Thiodiglycolic Anhydride from 2,2'-Thiodiacetic Acid

This protocol describes the synthesis of Thiodiglycolic anhydride via the dehydration of 2,2'-thiodiacetic acid using acetic anhydride.[1][5]

Materials:

-

2,2'-Thiodiacetic acid (3.0 g)

-

Acetic anhydride (15 mL)

-

Diethyl ether

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Accurately weigh 3.0 g of 2,2'-thiodiacetic acid and place it in a 50 mL round-bottom flask.[1][5]

-

Heat the reaction mixture to 65 °C and maintain at reflux for 4 hours.[1][5]

-

After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.[1][5]

-

To the residue, add an appropriate amount of diethyl ether and evaporate under reduced pressure. Repeat this step 2-3 times to ensure the removal of residual acetic anhydride and acetic acid.[1][5]

-

The final product, 2,2'-thiodiacetic anhydride, is obtained as a white solid powder.[1][5]

-

Dry the product at 40 °C overnight. The expected yield is approximately 98.7%.[1][5]

Applications in Drug Development

Thiodiglycolic anhydride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds.

Synthesis of Erdosteine

Thiodiglycolic anhydride is a key reactant in the synthesis of erdosteine, a mucolytic agent used in the treatment of respiratory diseases.[2]

Diagram: Synthesis of Thiodiglycolic Anhydride and its Application in Erdosteine Synthesis

Caption: A simplified workflow illustrating the synthesis of Thiodiglycolic anhydride and its subsequent use in the production of Erdosteine.

The mechanism of action of erdosteine involves its active metabolites, which possess free sulfhydryl groups. These metabolites break the disulfide bonds in mucoproteins, reducing the viscosity of mucus and aiding its clearance from the respiratory tract.[6][7] Additionally, erdosteine and its metabolites exhibit antioxidant and anti-inflammatory properties.[8][9]

Diagram: Mechanism of Action of Erdosteine

Caption: The metabolic activation of Erdosteine and its subsequent effect on mucus viscosity.

Synthesis of SERT Inhibitors

Thiodiglycolic anhydride is utilized as a reagent in the synthesis of positively charged compounds that act as Serotonin Transporter (SERT) inhibitors.[10][11][12] These inhibitors are valuable in the treatment of various central nervous system disorders, such as depression and anxiety.[10][11]

The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, which terminates the serotonergic signal.[13] By blocking this transporter, SERT inhibitors increase the concentration of serotonin in the synapse, enhancing its effects on postsynaptic receptors.[13]

Diagram: General Mechanism of SERT Inhibition at the Serotonergic Synapse

Caption: Inhibition of the serotonin transporter (SERT) by a SERT inhibitor increases the concentration of serotonin in the synaptic cleft.

Safety Information

Thiodiglycolic anhydride is classified as a corrosive and harmful substance.[1] It can cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Thiodiglycolic anhydride (CAS 3261-87-8) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its utility in the synthesis of the mucolytic drug erdosteine and as a precursor to SERT inhibitors for CNS disorders highlights its importance in drug development. This technical guide provides a foundational understanding of its properties, synthesis, and applications for researchers and scientists in the field.

References

- 1. Thiodiglycolic Anhydride | 3261-87-8 [chemicalbook.com]

- 2. Thiodiglycolic Anhydride | 3261-87-8 | DAA26187 [biosynth.com]

- 3. 1,4-oxathiane-2,6-dione, CAS No. 3261-87-8 - iChemical [ichemical.com]

- 4. Thiodiglycolic anhydride [webbook.nist.gov]

- 5. Thiodiglycolic Anhydride synthesis - chemicalbook [chemicalbook.com]

- 6. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Erdosteine? [synapse.patsnap.com]

- 8. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Erdosteine used for? [synapse.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. clearsynth.com [clearsynth.com]

- 13. Serotonin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,4-Oxathiane-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Oxathiane-2,6-dione, a key intermediate in the synthesis of the mucolytic drug erdosteine (B22857). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physical and Chemical Properties

1,4-Oxathiane-2,6-dione, also known as thiodiglycolic anhydride (B1165640), is a heterocyclic compound with the molecular formula C₄H₄O₃S. It presents as a white to off-white crystalline solid and is characterized by the physical and chemical properties summarized in the tables below.

General and Physical Properties

| Property | Value |

| CAS Number | 3261-87-8 |

| Molecular Formula | C₄H₄O₃S |

| Molecular Weight | 132.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 94-98 °C |

| Boiling Point | 341.8 °C at 760 mmHg |

| Density | 1.468 g/cm³ |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data

| Spectroscopic Method | Key Features |

| Mass Spectrometry (MS) | Spectral data available in public databases such as NIST. |

| Infrared Spectroscopy (IR) | Vapor phase IR spectra are available for reference. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 1,4-Oxathiane-2,6-dione are crucial for its effective use in research and development. The following sections provide cited methodologies for these key procedures.

Synthesis of 1,4-Oxathiane-2,6-dione

A common method for the synthesis of 1,4-Oxathiane-2,6-dione is through the dehydration of 2,2'-thiodiacetic acid using a dehydrating agent such as acetic anhydride.

Procedure:

-

In a 50 mL round-bottom flask, 3.0 g of 2,2'-thiodiacetic acid is combined with 15 mL of acetic anhydride, which serves as both the solvent and the dehydrating agent.

-

The reaction mixture is heated to 65 °C and maintained at reflux for 4 hours.

-

Upon completion of the reaction, the excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure.

-

To further purify the product, an appropriate amount of ether is added to the residue, and the evaporation process is repeated 2-3 times.

-

The final product, 2,2'-thiodiacetic anhydride (1,4-Oxathiane-2,6-dione), is obtained as a white solid powder, which is then dried at 40 °C overnight. This method has been reported to yield the product in high purity (98.7%).[1][2]

Purification by Recrystallization

For further purification, a general recrystallization technique can be employed. The choice of solvent is critical and should be determined based on the solubility of 1,4-Oxathiane-2,6-dione at different temperatures.

General Procedure:

-

Dissolve the crude 1,4-Oxathiane-2,6-dione in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1,4-Oxathiane-2,6-dione.

General Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar DB-5 or a polar DB-Wax) and a temperature program that allows for the separation of the analyte from any impurities. The injector temperature should be set to ensure complete volatilization without thermal decomposition.

-

Mass Spectrometry Detection: The eluting compounds are ionized (typically by electron ionization), and the resulting mass spectrum is recorded. The fragmentation pattern can be used for structural elucidation and confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.

General Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., with Nujol), or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For solids, Attenuated Total Reflectance (ATR)-FTIR is a convenient method that requires minimal sample preparation.

-

Data Acquisition: A background spectrum of the empty sample holder or ATR crystal is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Analysis: The spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups in 1,4-Oxathiane-2,6-dione, such as the carbonyl (C=O) and ether (C-O-C) stretching vibrations.

Role in Drug Development: Precursor to Erdosteine

1,4-Oxathiane-2,6-dione is a critical starting material in the synthesis of erdosteine, a mucolytic and antioxidant drug used in the treatment of respiratory diseases. The following diagram illustrates the workflow from 1,4-Oxathiane-2,6-dione to the pharmacologically active metabolite of erdosteine.

Caption: Workflow from 1,4-Oxathiane-2,6-dione to the active metabolite of erdosteine.

Signaling Pathway of Erdosteine's Active Metabolite

While 1,4-Oxathiane-2,6-dione itself is not known to have direct signaling activity, its derivative, the active metabolite of erdosteine (M1), exerts its therapeutic effects through multiple mechanisms. The following diagram illustrates the key pathways influenced by Metabolite M1.

References

In-Depth Technical Guide to 1,4-Oxathiane-2,6-dione: Spectral Data and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,4-Oxathiane-2,6-dione (also known as thiodiglycolic anhydride), a heterocyclic compound with applications in organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with protocols for its synthesis and spectral analysis.

Spectroscopic Data

The unique six-membered ring structure of 1,4-Oxathiane-2,6-dione, containing both sulfur and oxygen heteroatoms and two carbonyl groups, gives rise to a distinct spectroscopic fingerprint.[1] The empirical formula of the compound is C₄H₄O₃S, and it has a molecular weight of 132.14 g/mol .[2][3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the 1,4-Oxathiane-2,6-dione molecule, the two methylene (B1212753) groups are chemically equivalent, resulting in simplified ¹H and ¹³C NMR spectra.

¹H NMR Data: A single resonance is expected for the four protons of the two methylene groups.

¹³C NMR Data: Two distinct signals are anticipated: one for the carbonyl carbons and another for the methylene carbons.

Note: Specific chemical shift values and coupling constants from experimental data were not available in the searched literature. The expected spectra are based on the chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Oxathiane-2,6-dione is characterized by the prominent absorption bands of the carbonyl groups within the anhydride (B1165640) functionality.

Key IR Absorption Bands: A strong absorption band characteristic of the C=O stretching vibration in an anhydride is expected in the region of 1750-1850 cm⁻¹. Additional peaks corresponding to C-O and C-S stretching, as well as CH₂ bending vibrations, would also be present.

Note: A detailed list of IR absorption peaks with their corresponding intensities and assignments was not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1,4-Oxathiane-2,6-dione. The nominal molecular weight is 132 g/mol .

GC-MS Fragmentation Data: The most abundant fragment ions observed in the gas chromatography-mass spectrum are:

-

Top Peak (m/z): 46

-

2nd Highest Peak (m/z): 60

-

3rd Highest Peak (m/z): 45

A plausible fragmentation pathway would involve the initial loss of CO₂ (44 Da) or other small neutral molecules, followed by further cleavage of the ring.

Experimental Protocols

Synthesis of 1,4-Oxathiane-2,6-dione

A common method for the synthesis of 1,4-Oxathiane-2,6-dione is the dehydration of thiodiglycolic acid using a dehydrating agent such as acetic anhydride.

Materials:

-

Thiodiglycolic acid

-

Acetic anhydride

-

Ether (for purification)

Procedure:

-

In a round-bottom flask, dissolve thiodiglycolic acid in acetic anhydride.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct, for example, by distillation under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by washing with a solvent in which the product is sparingly soluble, such as ether.

Caption: Synthesis workflow for 1,4-Oxathiane-2,6-dione.

Spectroscopic Analysis Protocols

General Sample Preparation: For all spectroscopic analyses, ensure the sample of 1,4-Oxathiane-2,6-dione is pure and dry. The compound is a solid at room temperature.

NMR Spectroscopy:

-

Dissolve a small amount of the purified 1,4-Oxathiane-2,6-dione in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay appropriate for quantitative analysis if needed. For ¹³C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent.

-

Inject the solution into the GC-MS instrument. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

The mass spectrometer will ionize the sample (e.g., by electron impact) and separate the resulting ions based on their mass-to-charge ratio.

Caption: General workflow for spectroscopic analysis.

Applications in Drug Development and Research

1,4-Oxathiane-2,6-dione serves as a versatile building block in organic synthesis. Its anhydride functionality makes it reactive towards nucleophiles, allowing for the introduction of the thiodiglycolate moiety into larger molecules. This is of interest in medicinal chemistry for the synthesis of novel compounds with potential biological activity. For instance, thiodiglycolic anhydride is used as a reagent in the synthesis of compounds that act as SERT inhibitors, which are relevant for treating central nervous system disorders.

Safety and Handling

1,4-Oxathiane-2,6-dione should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 3. rsc.org [rsc.org]

- 4. HPLC Method For Analysis Of Diglycolic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]

- 5. Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydride - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 1,4-Oxathiane-2,6-dione in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the solubility characteristics of 1,4-Oxathiane-2,6-dione, detailed experimental protocols for its determination, and visual aids to facilitate understanding.

Introduction

1,4-Oxathiane-2,6-dione, also known as thiodiglycolic anhydride, is a heterocyclic compound with a six-membered ring containing both sulfur and oxygen atoms.[1] Its structure, featuring two carbonyl groups, makes it a reactive and versatile molecule in organic synthesis.[1] This compound is typically a white to off-white crystalline solid at room temperature.[2] Understanding its solubility in various organic solvents is crucial for its application in medicinal chemistry, materials science, and as a reagent in diverse chemical transformations.[1] This technical guide outlines the methodologies for determining the solubility of 1,4-Oxathiane-2,6-dione and provides a framework for presenting the resulting data.

Solubility Profile of 1,4-Oxathiane-2,6-dione

Currently, there is a limited amount of publicly available quantitative data on the solubility of 1,4-Oxathiane-2,6-dione in a wide range of organic solvents. Qualitative descriptions indicate that it is generally soluble in polar organic solvents. Specific mentions include solubility in Dimethyl Sulfoxide (DMSO) and sparing solubility in Methanol.

To facilitate research and development, this guide provides a standardized table for the presentation of experimentally determined solubility data. Researchers are encouraged to use this format to report their findings, thereby contributing to a more comprehensive understanding of this compound's solubility profile.

Table 1: Illustrative Solubility Data for 1,4-Oxathiane-2,6-dione at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | 47.2 | [Data Point 1] | [Data Point 1] | Shake-Flask Method |

| Methanol | 32.7 | [Data Point 2] | [Data Point 2] | Shake-Flask Method |

| Ethanol | 24.5 | [Data Point 3] | [Data Point 3] | Shake-Flask Method |

| Acetone | 20.7 | [Data Point 4] | [Data Point 4] | Shake-Flask Method |

| Acetonitrile | 37.5 | [Data Point 5] | [Data Point 5] | Shake-Flask Method |

| Ethyl Acetate | 6.02 | [Data Point 6] | [Data Point 6] | Shake-Flask Method |

| Toluene | 2.38 | [Data Point 7] | [Data Point 7] | Shake-Flask Method |

| n-Hexane | 1.88 | [Data Point 8] | [Data Point 8] | Shake-Flask Method |

Note: The data in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[3]

3.1. Materials and Equipment

-

1,4-Oxathiane-2,6-dione (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg accuracy)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1,4-Oxathiane-2,6-dione to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant experimental temperature for at least 24 hours. This allows the excess solid to settle.

-

Alternatively, the vials can be centrifuged at the same temperature to expedite the separation of the solid and liquid phases.

-

-

Sampling:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the settled solid.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 1,4-Oxathiane-2,6-dione in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of aliquot) × 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of solubility using the shake-flask method.

Conclusion

References

An In-Depth Technical Guide to 1,4-Oxathiane-2,6-dione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Oxathiane-2,6-dione, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Also known by its common synonym, Thiodiglycolic anhydride (B1165640), this molecule serves as a versatile building block in the creation of complex organic structures, most notably in the development of therapeutics targeting the central nervous system and in the synthesis of mucolytic agents. This document details the compound's discovery and history, its key physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its primary applications in drug discovery and development.

Introduction

1,4-Oxathiane-2,6-dione is a six-membered heterocyclic compound containing both an oxygen and a sulfur atom within its ring structure, with two carbonyl groups at positions 2 and 6.[1] Its unique structure, combining the functionalities of a cyclic ether, a thioether, and a dicarboxylic anhydride, makes it a reactive and valuable intermediate in organic synthesis. The presence of the sulfur atom imparts distinct electronic properties that influence its reactivity.[1]

Notably, it is a crucial component in the synthesis of certain serotonin (B10506) transporter (SERT) inhibitors, which are instrumental in the treatment of central nervous system (CNS) disorders.[2] Additionally, it serves as a starting material for the synthesis of erdosteine, a mucolytic drug.[1]

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of 1,4-Oxathiane-2,6-dione is presented below. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of 1,4-Oxathiane-2,6-dione

| Property | Value | Source |

| IUPAC Name | 1,4-Oxathiane-2,6-dione | [3] |

| Synonyms | Thiodiglycolic anhydride, 2,2'-Thiodiacetic acid anhydride | [1] |

| CAS Number | 3261-87-8 | [1][4] |

| Molecular Formula | C₄H₄O₃S | [1][4] |

| Molecular Weight | 132.14 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 94-100 °C | [5][6] |

| Boiling Point | 158-159 °C at 12 Torr | [7] |

| Density | 1.468 g/cm³ (predicted) | [6] |

| Solubility | Soluble in polar organic solvents | [1] |

Table 2: Spectroscopic Data for 1,4-Oxathiane-2,6-dione

| Spectroscopic Technique | Key Data | Source |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available | [3][8] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available | [3][8] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data available from suppliers | [9] |

Experimental Protocols

The synthesis of 1,4-Oxathiane-2,6-dione is most commonly achieved through the cyclization of its precursor, thiodiglycolic acid, using a dehydrating agent. Two effective methods are detailed below.

Synthesis using Acetic Anhydride

This method employs acetic anhydride as both the solvent and the dehydrating agent.

Protocol:

-

In a 50 mL round-bottom flask, accurately weigh 3.0 g of 2,2'-thiodiacetic acid.[10]

-

Add 15 mL of acetic anhydride to the flask.[10]

-

Heat the reaction mixture to 65 °C and maintain at reflux for 4 hours.[10]

-

After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.[10]

-

To the resulting residue, add a suitable amount of diethyl ether and evaporate. Repeat this step 2-3 times to ensure the removal of residual acetic anhydride and acetic acid.[10]

-

The final product, 2,2'-thiodiacetic anhydride, is obtained as a white solid powder.[10]

-

Dry the product at 40 °C overnight. This method typically yields the product in high purity (e.g., 98.7% yield).[10]

Synthesis using Trifluoroacetic Anhydride

This alternative method utilizes trifluoroacetic anhydride in a suspended gas-solid reaction system.

Protocol:

-

Vaporize trifluoroacetic anhydride in a suitable vaporization apparatus.[10]

-

Preheat a suspended gas-solid reaction device to an internal temperature of 55 °C.[10]

-

Introduce the vaporized trifluoroacetic anhydride into the air inlet at the bottom of the reaction device.[10]

-

Once the air in the reactor is displaced by the trifluoroacetic anhydride vapor (as indicated by a gas detector), intermittently feed 500g of powdered thiodiglycolic acid from the top of the reactor.[10]

-

Maintain the reaction temperature at 55 °C for 1 hour after the addition of the thiodiglycolic acid is complete.[10]

-

Increase the temperature to 65 °C and hold for an additional hour.[10]

-

Stop the flow of trifluoroacetic anhydride and heating. Collect the solid product from the discharge port at the bottom of the reactor.[10]

-

Purify the solid product by washing once with 200 mL of refrigerated anhydrous petroleum ether, followed by a wash with 200 mL of refrigerated anhydrous diethyl ether to yield pure thiodiglycolic anhydride (e.g., 98% yield).[10]

Applications in Drug Discovery and Development

1,4-Oxathiane-2,6-dione is a key intermediate in the synthesis of several important pharmaceutical compounds.

Synthesis of SERT Inhibitors

The serotonin transporter (SERT) is a primary target for antidepressant medications. 1,4-Oxathiane-2,6-dione is utilized as a reagent in the synthesis of positively charged compounds that act as SERT inhibitors, which are valuable in the treatment of CNS disorders.[2]

Synthesis of Erdosteine

Erdosteine is a mucolytic agent used to treat respiratory diseases characterized by excessive mucus production. 1,4-Oxathiane-2,6-dione is a direct precursor in the synthesis of erdosteine. The process involves the reaction of 1,4-Oxathiane-2,6-dione with homocysteine thiolactone.

Visualizations

The following diagrams illustrate the synthesis of 1,4-Oxathiane-2,6-dione and its subsequent use in the synthesis of erdosteine.

Conclusion

1,4-Oxathiane-2,6-dione is a valuable and versatile heterocyclic compound with significant applications in medicinal chemistry. Its straightforward synthesis from thiodiglycolic acid and its utility as a building block for complex pharmaceutical agents, such as SERT inhibitors and erdosteine, underscore its importance for researchers and drug development professionals. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a comprehensive resource for the scientific community. Further research into the applications of this compound may unveil new synthetic routes and therapeutic possibilities.

References

- 1. CAS 3261-87-8: 1,4-Oxathiane-2,6-dione | CymitQuimica [cymitquimica.com]

- 2. US2894956A - Preparation of 1,4-oxathiane - Google Patents [patents.google.com]

- 3. 1,4-Oxathiane-2,6-dione | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Oxathiane-2,6-dione | CymitQuimica [cymitquimica.com]

- 5. Thiodiglycolic anhydride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1,4-oxathiane-2,6-dione, CAS No. 3261-87-8 - iChemical [ichemical.com]

- 7. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 8. Thiodiglycolic anhydride [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. Thiodiglycolic Anhydride synthesis - chemicalbook [chemicalbook.com]

1,4-Oxathiane-2,6-dione IUPAC nomenclature and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, nomenclature, synthesis, and reactivity of 1,4-oxathiane-2,6-dione, a versatile heterocyclic compound with applications in organic synthesis and drug development.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 1,4-oxathiane-2,6-dione . Due to its historical and common usage in chemical literature and commerce, it is also known by a variety of synonyms. The most prevalent of these is Thiodiglycolic anhydride (B1165640) .

A comprehensive list of synonyms is provided below:

-

Thiodiacetic Acid Cyclic Anhydride[1]

-

2,2'-Thiobisacetic Acid Cyclic Anhydride[1]

-

2,6-dioxo-1,4-oxathiane[5]

-

2,2-Thiodiacetic acid anhydride[5]

-

Acetic acid, 2,2′-thiobis-, cyclic anhydride[5]

-

Acetic acid, thiodi-, cyclic anhydride[5]

-

thiodiglycollic acid anhydride[6]

-

<1,4>thioxane-2,5-dione[6]

-

thiodiacetic anhydride[6]

Physicochemical Properties

This section summarizes the key physical and chemical properties of 1,4-oxathiane-2,6-dione, essential for its handling, application in synthesis, and characterization.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₃S | [1][3] |

| Molecular Weight | 132.14 g/mol | [1][7] |

| Appearance | White to off-white solid/fine crystals | [2][7] |

| Melting Point | 94-97 °C | [2] |

| Boiling Point | 341.8 °C at 760 mmHg | [2] |

| Density | 1.468 g/cm³ | [2] |

| Flash Point | 190.5 °C | [2] |

| Solubility | Soluble in polar organic solvents | [5] |

| CAS Number | 3261-87-8 | [1][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis of 1,4-oxathiane-2,6-dione and a key reaction demonstrating its utility are provided below.

Synthesis of 1,4-Oxathiane-2,6-dione

Two common methods for the laboratory-scale synthesis of 1,4-oxathiane-2,6-dione (Thiodiglycolic anhydride) are detailed here.

Method 1: From 2,2'-Thiodiacetic Acid using Acetic Anhydride

This protocol describes the dehydration of 2,2'-thiodiacetic acid using acetic anhydride to form the cyclic anhydride.

-

Materials:

-

2,2'-Thiodiacetic acid (3.0 g)

-

Acetic anhydride (15 mL)

-

Diethyl ether

-

-

Procedure:

-

In a 50 mL round-bottom flask, suspend 3.0 g of 2,2'-thiodiacetic acid in 15 mL of acetic anhydride.

-

Heat the reaction mixture to 65 °C and maintain at reflux for 4 hours.

-

After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

-

To the residue, add a suitable amount of diethyl ether and evaporate. Repeat this step 2-3 times to ensure the removal of residual acetic acid.

-

The resulting white solid powder is dried overnight at 40 °C to yield 2,2'-thiodiacetic anhydride (1,4-oxathiane-2,6-dione). This method has a reported yield of 98.7%.[2]

-

Method 2: From 2,2'-Thiodiacetic Acid using Trifluoroacetic Anhydride

This method utilizes the potent dehydrating agent trifluoroacetic anhydride.

-

Materials:

-

Trifluoroacetic anhydride

-

2,2'-Thiodiacetic acid

-

Anhydrous petroleum ether (refrigerated)

-

Anhydrous diethyl ether (refrigerated)

-

-

Procedure:

-

Vaporize trifluoroacetic anhydride in a suitable apparatus.

-

Preheat a suspended gas-solid reaction device to 55 °C.

-

Introduce the vaporized trifluoroacetic anhydride into the bottom inlet of the reaction device.

-

Once the internal temperature reaches 65 °C, cease heating and continue the introduction of vaporized trifluoroacetic anhydride for 1 hour.

-

Stop the flow of trifluoroacetic anhydride and heating. Collect the solid product from the discharge port.

-

Purify the solid product by washing once with 200 mL of refrigerated anhydrous petroleum ether, followed by a wash with 200 mL of refrigerated anhydrous diethyl ether to obtain pure thiodiglycolic anhydride. A yield of 98% has been reported for this method.

-

Ring-Opening Reaction: Synthesis of Erdosteine (B22857)

1,4-Oxathiane-2,6-dione serves as a key reagent in the synthesis of the mucolytic drug Erdosteine. This reaction exemplifies the ring-opening of the anhydride by a nucleophile (an amine).

-

Materials:

-

D,L-Homocysteine thiolactone hydrochloride (153.6 g, 1 mole)

-

Dichloromethane (B109758) (1200 mL)

-

Triethylamine (B128534) (101.2 g, 1 mole)

-

1,4-Oxathiane-2,6-dione (132.2 g, 1 mole)

-

Ethanol (B145695) (for recrystallization)

-

-

Procedure:

-

Dissolve 153.6 g of D,L-homocysteine thiolactone hydrochloride in 1200 mL of dichloromethane in a reaction vessel.

-

Add 101.2 g of triethylamine to the solution while maintaining the temperature at or below 20 °C.

-

Slowly add 132.2 g of 1,4-oxathiane-2,6-dione to the reaction mixture.

-

Stir the mixture at the same temperature for 12 hours.

-

Upon completion of the reaction, cool the mixture and filter the precipitate.

-

Recrystallize the crude product from ethanol to obtain pure Erdosteine. A yield of 89% has been reported for this process.[1]

-

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway for Erdosteine, highlighting the role of 1,4-oxathiane-2,6-dione.

Caption: Synthesis of Erdosteine from D,L-Homocysteine Thiolactone and 1,4-Oxathiane-2,6-dione.

This guide provides foundational knowledge for professionals working with 1,4-oxathiane-2,6-dione. For further in-depth understanding of its reactivity and applications, consulting the primary literature is recommended.

References

- 1. KR20020068140A - Method for Preparing [(2-Oxo-3-tetrahydrothienylcarbamoyl)-methyl thio] acetic acid - Google Patents [patents.google.com]

- 2. WO2022023929A1 - Preparation of erdosteine or a derivative thereof using a continuous flow process - Google Patents [patents.google.com]

- 3. Erdosteine synthesis - chemicalbook [chemicalbook.com]

- 4. The preparation method of thioglycolic anhydride - Eureka | Patsnap [eureka.patsnap.com]

- 5. KR20040054203A - A process for the preparation of erdosteine - Google Patents [patents.google.com]

- 6. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Theoretical Exploration of 1,4-Oxathiane-2,6-dione Conformation: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive theoretical overview of the conformational landscape of 1,4-oxathiane-2,6-dione, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structural dynamics of this molecule.

Due to a lack of direct experimental or computational studies on 1,4-oxathiane-2,6-dione, this guide synthesizes information from conformational analyses of analogous six-membered heterocycles, such as 1,4-oxathiane (B103149) and 1,4-dithiane. The principles outlined herein provide a robust framework for predicting the conformational behavior of 1,4-oxathiane-2,6-dione and for designing future experimental and computational studies.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is critical to its chemical reactivity and biological activity. For cyclic molecules like 1,4-oxathiane-2,6-dione, a thorough understanding of their conformational preferences—the various spatial arrangements of atoms that can be interconverted by rotation about single bonds—is paramount. The most stable conformers represent the molecule's ground state and are most likely to be observed. The energy barriers between these conformers determine the molecule's flexibility.

Six-membered rings, in general, adopt non-planar conformations to alleviate ring strain. The most common of these are the chair, boat, and twist-boat conformations. For substituted rings, the relative energies of these conformers dictate the overall conformational equilibrium.

Predicted Conformational Landscape of 1,4-Oxathiane-2,6-dione

Based on extensive studies of related 1,4-heterocycles, the 1,4-oxathiane-2,6-dione ring is expected to predominantly adopt a chair conformation . This conformation typically minimizes both angle and torsional strain. However, the presence of two carbonyl groups and a thioether linkage introduces unique electronic and steric factors that may influence the conformational equilibrium.

The primary conformers anticipated for 1,4-oxathiane-2,6-dione are:

-

Chair Conformation: Expected to be the global minimum energy structure. The puckered nature of the chair form allows for the staggering of substituents on adjacent carbon atoms, minimizing torsional strain.

-

Boat Conformation: Generally a higher energy conformation due to eclipsing interactions between hydrogens at the "bow" and "stern" and a "flagpole" interaction between the atoms at the 1- and 4-positions. It is often a transition state between twist-boat conformers.

-

Twist-Boat (or Skew-Boat) Conformation: A lower energy alternative to the boat conformation, the twist-boat is more flexible and relieves some of the flagpole and eclipsing strains. It is typically an intermediate in the interconversion between chair forms.

The following diagram illustrates the logical relationship between these primary conformers and the transition states connecting them.

Quantitative Conformational Data (Projected)

While specific experimental or calculated data for 1,4-oxathiane-2,6-dione is not available, we can project the relative energies of its conformers based on data from analogous molecules like 1,4-dithiane. The following table provides an estimated summary of these energy differences. It is crucial to note that these are not experimental values and should be confirmed by dedicated computational or experimental studies.

| Conformer | Relative Energy (kcal/mol) (Projected) | Key Structural Features |

| Chair | 0.0 (Global Minimum) | Staggered C-H bonds, minimal angle and torsional strain. |

| Twist-Boat | 4.5 - 5.5 | Reduced flagpole and eclipsing interactions compared to the boat form. |

| Boat | 5.0 - 6.0 | Eclipsing interactions at C2-C3 and C5-C6, potential flagpole interactions. |

| Transition State (Chair to Twist-Boat) | ~10.0 | High energy state during the ring inversion process. |

Methodologies for Theoretical Conformational Analysis

A robust computational approach is essential to accurately model the conformational landscape of 1,4-oxathiane-2,6-dione. The following outlines a standard and effective protocol for such a theoretical study.

Computational Protocol

-

Initial Structure Generation:

-

Construct the 2D structure of 1,4-oxathiane-2,6-dione.

-

Generate initial 3D coordinates for all plausible conformers (chair, boat, twist-boat).

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a lower-level theory (e.g., molecular mechanics with a suitable force field like MMFF94s or a semi-empirical method) to identify all potential low-energy conformers.

-

-

Geometry Optimization and Frequency Calculations:

-

Subject each identified conformer to full geometry optimization using a higher level of theory. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) or larger is a common and reliable choice.

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).

-

-

Transition State Search:

-

To map the interconversion pathways, locate the transition state structures connecting the stable conformers. This can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Verify the transition states by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) calculations should be performed to confirm that the transition state connects the intended minima.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a more sophisticated method, such as a larger basis set (e.g., aug-cc-pVTZ) or a higher level of theory like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)).

-

The following diagram visualizes this computational workflow.

Reactivity of the Thioether in 1,4-Oxathiane-2,6-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the thioether group within the 1,4-oxathiane-2,6-dione ring system. Also known as thiodiglycolic anhydride (B1165640), this molecule presents a unique combination of a reactive anhydride and a nucleophilic thioether, making it a versatile building block in organic synthesis. This document details the key reactions of the thioether moiety, including oxidation and its role in cycloaddition reactions. Experimental protocols, quantitative data, and mechanistic visualizations are provided to support further research and application in drug development and materials science.

Introduction

1,4-Oxathiane-2,6-dione is a heterocyclic compound featuring a six-membered ring containing both a sulfur and an oxygen atom. The presence of two carbonyl groups in the form of a cyclic anhydride imparts significant reactivity to the molecule. The thioether linkage, in particular, offers a site for various chemical transformations, influencing the overall chemical profile and potential applications of the molecule. Understanding the reactivity of this thioether is crucial for its effective utilization in the synthesis of novel compounds, including those with potential biological activity.

Core Reactivity of the Thioether Group

The lone pairs of electrons on the sulfur atom of the thioether in 1,4-oxathiane-2,6-dione make it a nucleophilic center, susceptible to attack by electrophiles. The primary reactions involving the thioether are oxidation and participation in cycloaddition reactions.

Oxidation of the Thioether

The thioether can be sequentially oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation states significantly alter the electron-withdrawing nature and steric bulk around the sulfur atom, which can be leveraged in multi-step synthetic strategies.

-

Oxidation to Sulfoxide: Treatment of 1,4-oxathiane-2,6-dione with a mild oxidizing agent can selectively convert the thioether to a sulfoxide.

-

Oxidation to Sulfone: The use of stronger oxidizing agents or more forcing conditions will further oxidize the sulfoxide to the corresponding sulfone, 1,4-oxathiane-2,6-dione-4,4-dioxide. The resulting sulfone is a key intermediate in certain rearrangement reactions.

Cycloaddition Reactions

While the anhydride portion of the molecule is the primary participant in formal cycloaddition reactions, the thioether can play a crucial role in the subsequent modification of the cycloadducts. For instance, in the Castagnoli–Cushman Reaction (CCR) with imines, 1,4-oxathiane-2,6-dione serves as a dipolar synthon. The resulting sulfur-containing heterocyclic products can then undergo selective oxidation at the thioether position to sulfoxides and sulfones, introducing further chemical diversity.[1]

Quantitative Data

Currently, specific quantitative data for the direct reactions of the thioether in 1,4-oxathiane-2,6-dione is limited in publicly available literature. The following table summarizes the available data for the synthesis of the parent compound.

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Synthesis of 1,4-Oxathiane-2,6-dione | Thiodiglycolic acid, Acetic anhydride | Acetic anhydride | 65 | 4 | 98.7 | [2][3] |

Experimental Protocols

Synthesis of 1,4-Oxathiane-2,6-dione (Thiodiglycolic Anhydride)

This protocol is adapted from the synthesis of thiodiglycolic anhydride.[2][3]

Materials:

-

Thiodiglycolic acid (2,2'-thiodiacetic acid)

-

Acetic anhydride

-

Ether

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, add 3.0 g of thiodiglycolic acid.

-

Add 15 mL of acetic anhydride to the flask to serve as the reaction solvent.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C using a heating mantle.

-

Maintain the reaction at reflux for 4 hours.

-

After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure using a rotary evaporator.

-

To the residue, add an appropriate amount of ether and repeat the evaporation process. This step should be repeated 2-3 times to ensure the removal of residual acetic anhydride and acetic acid.

-

The final product, 1,4-oxathiane-2,6-dione, is obtained as a white solid powder.

-

Dry the product at 40 °C overnight. The reported yield for this procedure is 98.7%.[2][3]

Mechanistic Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of 1,4-oxathiane-2,6-dione.

Conclusion

The thioether in 1,4-oxathiane-2,6-dione is a key functional group that offers multiple avenues for chemical modification, primarily through oxidation. While the anhydride moiety often dominates its role in cycloaddition reactions, the ability to subsequently oxidize the thioether in the resulting products adds a valuable dimension to its synthetic utility. Further research is warranted to quantify the kinetics and yields of these thioether-specific reactions and to explore the potential for ring-opening polymerization. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for future investigations and applications of this versatile molecule in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Electrophilicity of Carbonyl Carbons in 1,4-Oxathiane-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Oxathiane-2,6-dione, also known as thiodiglycolic anhydride (B1165640), is a heterocyclic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing two electrophilic carbonyl centers within a unique sulfur-containing scaffold, makes it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of the electrophilicity of the carbonyl carbons in 1,4-Oxathiane-2,6-dione, covering its synthesis, reactivity, and applications, with a focus on its utility in drug development. Detailed experimental protocols and theoretical considerations are presented to offer a practical and in-depth resource for researchers in the field.

Introduction

The reactivity of carbonyl compounds is a cornerstone of organic chemistry, with the electrophilicity of the carbonyl carbon dictating its susceptibility to nucleophilic attack. In cyclic anhydrides, this electrophilicity is enhanced due to ring strain and the presence of two electron-withdrawing carbonyl groups. 1,4-Oxathiane-2,6-dione presents a unique case within this class of compounds, where the incorporation of a sulfur atom into the heterocyclic ring can modulate its electronic properties and reactivity. This guide explores the factors governing the electrophilicity of the carbonyl carbons in this molecule and its implications for synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-Oxathiane-2,6-dione is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₃S | [1] |

| Molecular Weight | 132.14 g/mol | [1] |

| CAS Number | 3261-87-8 | [1] |

| Appearance | White to cream crystals or powder | [2][3] |

| Melting Point | 95.0-101.0 °C | [3] |

| SMILES | O=C1CSCC(=O)O1 | [1][2] |

| InChIKey | RIIUAPMWDSRBSH-UHFFFAOYSA-N | [1][2] |

Synthesis of 1,4-Oxathiane-2,6-dione

The most common method for the synthesis of 1,4-Oxathiane-2,6-dione is the cyclization of thiodiglycolic acid using a dehydrating agent, such as acetic anhydride.[4]

Experimental Protocol: Synthesis from Thiodiglycolic Acid

Materials:

-

Thiodiglycolic acid

-

Acetic anhydride

-

Ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure: [4]

-

To a round-bottom flask, add thiodiglycolic acid.

-

Add acetic anhydride to the flask to serve as the reaction solvent and dehydrating agent.

-

Heat the reaction mixture to 65 °C and maintain at reflux for 4 hours.

-

After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

-

Add an appropriate amount of ether to the residue and evaporate. Repeat this step 2-3 times to aid in the purification of the product.

-

The final product, 2,2'-thiodiacetic anhydride, is obtained as a white solid powder.

-

Dry the product at 40 °C overnight. A yield of 98.7% has been reported for this procedure.[4]

References

Methodological & Application

Synthesis of 1,4-Oxathiane-2,6-dione from Thiodiglycolic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4-Oxathiane-2,6-dione, a key intermediate in the production of various pharmaceutically active compounds. The synthesis is achieved through the cyclization of thiodiglycolic acid using acetic anhydride (B1165640) as a dehydrating agent. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and an overview of its application in the synthesis of Serotonin (B10506) Reuptake Inhibitors (SERTs), with a focus on the synthesis of vortioxetine (B1682262).

Introduction

1,4-Oxathiane-2,6-dione, also known as thiodiglycolic anhydride, is a versatile cyclic anhydride that serves as a crucial building block in organic synthesis. Its strained ring system and the presence of both an ether and a thioether linkage make it a reactive intermediate for the introduction of a -S-CH2-C(=O)-O-CH2-C(=O)- moiety. A significant application of this compound is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used in the treatment of depression and other central nervous system (CNS) disorders.[1] This document outlines the synthesis of 1,4-Oxathiane-2,6-dione and its utility in the synthesis of the antidepressant drug, vortioxetine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1,4-Oxathiane-2,6-dione from thiodiglycolic acid.

| Parameter | Value |

| Reactants | |

| Thiodiglycolic Acid | 3.0 g |

| Acetic Anhydride | 15 mL |

| Reaction Conditions | |

| Temperature | 65 °C |

| Reaction Time | 4 hours |

| Product | |

| Product Name | 1,4-Oxathiane-2,6-dione |

| Molecular Formula | C₄H₄O₃S |

| Molecular Weight | 132.14 g/mol [2][3] |

| Appearance | White solid |

| Melting Point | 93-94 °C |

| Yield | 98.7% |

Spectroscopic Data:

While detailed spectra are not publicly available, the following data has been reported for 1,4-Oxathiane-2,6-dione:

-

Mass Spectrometry (GC-MS): Top peaks at m/z 46, 60, and 45.[4]

-

Infrared Spectroscopy: Characteristic peaks for carbonyl groups are expected in the region of 1700-1800 cm⁻¹.

Experimental Protocols

Synthesis of 1,4-Oxathiane-2,6-dione

This protocol describes the laboratory-scale synthesis of 1,4-Oxathiane-2,6-dione from thiodiglycolic acid.

Materials:

-

Thiodiglycolic acid

-

Acetic anhydride

-

Ether

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask, add 3.0 g of thiodiglycolic acid.

-

Add 15 mL of acetic anhydride to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to 65 °C using a heating mantle.

-

Maintain the reaction at reflux for 4 hours.

-

After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure using a rotary evaporator.

-

To the residue, add a suitable amount of ether and evaporate under reduced pressure. Repeat this step 2-3 times to ensure the removal of all volatile impurities.

-

The final product, 1,4-Oxathiane-2,6-dione, is obtained as a white solid. Dry the product at 40 °C overnight.

Application in Drug Development: Synthesis of Vortioxetine

1,4-Oxathiane-2,6-dione is a valuable intermediate in the synthesis of SERT inhibitors. The anhydride moiety can readily react with primary or secondary amines to open the ring and form an amide bond, which is a key step in building more complex molecules. A prominent example is its potential role in the synthesis of vortioxetine, an antidepressant. The synthesis of vortioxetine involves the coupling of a piperazine (B1678402) derivative with a substituted phenyl sulfide.[5][6][7]

The reaction of 1,4-Oxathiane-2,6-dione with a piperazine derivative can be envisioned as the initial step to introduce the necessary side chain, which upon further modification and cyclization, would lead to the core structure of certain SERT inhibitors.

Visualizations

Experimental Workflow for the Synthesis of 1,4-Oxathiane-2,6-dione

Caption: Workflow for the synthesis of 1,4-Oxathiane-2,6-dione.

Logical Relationship in the Application of 1,4-Oxathiane-2,6-dione

Caption: Pathway to SERT inhibitors using 1,4-Oxathiane-2,6-dione.

References

- 1. Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171 [data.epo.org]

- 2. 1,4-Oxathiane-2,6-dione | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Oxathiane-2,6-dione | 3261-87-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 6. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 7. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

Synthesis of 1,4-Oxathiane-2,6-dione: An Experimental Protocol

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1,4-Oxathiane-2,6-dione, a heterocyclic compound with applications in organic synthesis, medicinal chemistry, and materials science.[1] Also known as thiodiglycolic anhydride (B1165640), this compound serves as a key reagent in the synthesis of pharmaceuticals such as erdosteine.[2][3] The protocol detailed below describes the synthesis via the cyclization of 2,2'-thiodiacetic acid using acetic anhydride, a common and effective method.[4] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

1,4-Oxathiane-2,6-dione is a six-membered heterocyclic compound containing both a sulfur and an oxygen atom within its ring structure.[1] The presence of two carbonyl groups contributes to its reactivity, making it a valuable intermediate in various chemical transformations.[1] Notably, it is utilized as a reagent in the synthesis of SERT inhibitors for treating central nervous system disorders and in the preparation of erdosteine.[2][3][4][5] This protocol outlines a straightforward and high-yielding synthesis of 1,4-Oxathiane-2,6-dione.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of thiodiglycolic anhydride.[4]

Materials:

-

2,2'-Thiodiacetic acid

-

Acetic anhydride

-

Anhydrous ether

-

Anhydrous petroleum ether (optional, for washing)[6]

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, accurately weigh 3.0 g of 2,2'-thiodiacetic acid.[4] To this, add 15 mL of acetic anhydride, which serves as both the dehydrating agent and the reaction solvent.[4]

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C using a heating mantle or oil bath.[4] Maintain the mixture at reflux for 4 hours.[4]

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure using a rotary evaporator.[4]

-

Purification: To the resulting residue, add an appropriate amount of anhydrous ether and evaporate the solvent.[4] This step should be repeated 2-3 times to ensure the complete removal of any remaining acetic anhydride and acetic acid.[4] For further purification, the solid product can be washed once with 200 mL of refrigerated anhydrous petroleum ether, followed by a wash with 200 mL of refrigerated anhydrous ether.[6]

-

Drying and Characterization: The final product, a white solid powder, should be dried overnight at 40 °C.[4] The reported yield for this procedure is approximately 98.7%.[4]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 2,2'-Thiodiacetic Acid | 3.0 g | [4] |

| Acetic Anhydride | 15 mL | [4] |

| Reaction Conditions | ||

| Temperature | 65 °C | [4] |

| Time | 4 hours | [4] |

| Product Information | ||

| Product Name | 1,4-Oxathiane-2,6-dione | [1] |